molecular formula C13H13N3O B187824 N-(6-Methyl-2-pyridinyl)-N'-phenylurea CAS No. 91597-29-4

N-(6-Methyl-2-pyridinyl)-N'-phenylurea

Cat. No. B187824
CAS RN: 91597-29-4
M. Wt: 227.26 g/mol
InChI Key: IGCMIVVIDBZYRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the inhibition of specific enzymes and signaling pathways in cells. For instance, “N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea” has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling.


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(6-METHYL-2-PYRIDINYL)-2-NAPHTHALENESULFONAMIDE”, has a linear formula of C16H14N2O2S .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the inhibition of specific enzymes and signaling pathways in cells. For instance, “N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea” has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(6-METHYL-2-PYRIDINYL)-2-NAPHTHALENESULFONAMIDE”, include a molecular weight of 298.366 .

Safety And Hazards

The safety and hazards of similar compounds are not well-documented. For instance, Sigma-Aldrich provides “N-(6-METHYL-2-PYRIDINYL)-2-NAPHTHALENESULFONAMIDE” to researchers as part of a collection of rare and unique chemicals, but does not collect analytical data for this product .

properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-6-5-9-12(14-10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCMIVVIDBZYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238641
Record name N-(6-Methyl-2-pyridinyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(6-Methyl-2-pyridinyl)-N'-phenylurea

CAS RN

91597-29-4
Record name N-(6-Methyl-2-pyridinyl)-N'-phenylurea
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Record name NSC204137
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204137
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Record name N-(6-Methyl-2-pyridinyl)-N'-phenylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91597-29-4
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Record name N-(6-METHYL-2-PYRIDINYL)-N'-PHENYLUREA
Source FDA Global Substance Registration System (GSRS)
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